molecular formula C10H13BrClNO2 B13283221 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol

2-{[(2-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13283221
M. Wt: 294.57 g/mol
InChI Key: IEWNITJCICXRQA-UHFFFAOYSA-N
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Description

2-{[(2-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol (CAS: 1506929-66-3) is a synthetic organic compound with the molecular formula C₁₀H₁₃BrClNO₂. It belongs to the class of arylalkylamino polyols, characterized by a propane-1,3-diol backbone substituted with a 2-bromo-4-chlorobenzylamino group. This compound has garnered attention in medicinal chemistry for its structural similarity to bioactive molecules targeting immune checkpoints like PD-1/PD-L1 . Its synthesis typically involves reductive amination or nucleophilic substitution reactions, yielding brown oil products with moderate purity (36.2–77.7%) .

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

2-[(2-bromo-4-chlorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H13BrClNO2/c11-10-3-8(12)2-1-7(10)4-13-9(5-14)6-15/h1-3,9,13-15H,4-6H2

InChI Key

IEWNITJCICXRQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CNC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2-bromo-4-chlorobenzylamine with propane-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2-{[(2-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pentaerythritol Series

Compounds like pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol) and dipentaerythritol share the propane-1,3-diol core but lack halogenated aryl substituents. These are industrially significant for manufacturing flame retardants and adhesives . Unlike 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol, pentaerythritol exhibits minimal mammalian toxicity and induces osmotic shock in insects like Drosophila suzukii due to its smaller molecular weight and hydroxyl group density .

Parameter This compound Pentaerythritol Dipentaerythritol
Molecular Formula C₁₀H₁₃BrClNO₂ C₅H₁₂O₄ C₁₀H₂₂O₇
Substituents 2-Bromo-4-chlorobenzylamino Four hydroxyl groups Six hydroxyl groups
Applications Medicinal chemistry (PD-1/PD-L1 inhibitors) Flame retardants, adhesives Lubricants, coatings
Toxicity Not reported Low mammalian toxicity Moderate oral toxicity

Natural Propane-1,3-diol Derivatives

Natural derivatives like 2-(4-hydroxyphenyl)propane-1,3-diol and 2-(3-methoxy-4-hydroxyphenyl)propane-1,3-diol, isolated from Taxus cuspidata, lack halogen substituents but possess phenolic moieties.

Pharmaceutical Derivatives

Dexketoprofen trometamol (a propane-1,3-diol derivative with a benzoylphenyl group) is a non-steroidal anti-inflammatory drug (NSAID), highlighting the pharmacological versatility of this backbone. Unlike the target compound, its activity stems from cyclooxygenase inhibition rather than immune checkpoint modulation .

Key Research Findings

  • Structure-Activity Relationship (SAR): Halogenation (Br, Cl) on the aryl group enhances binding to hydrophobic pockets in PD-L1, as seen in the target compound, whereas hydroxyl-rich analogs (e.g., pentaerythritol) prioritize osmotic effects .
  • Synthetic Challenges: The target compound’s moderate yields (36.2–77.7%) reflect the complexity of introducing halogenated aryl groups compared to simpler polyols .
  • Toxicity Profile: While natural propane-1,3-diol derivatives are benign, synthetic halogenated versions require further toxicological evaluation .

Biological Activity

2-{[(2-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol, commonly referred to as a bromo-chloro phenyl derivative, is a compound of interest due to its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C9H10BrClN1O2C_9H_{10}BrClN_1O_2. Its structure includes a bromine and chlorine substituent on the phenyl ring, which can influence its biological activity through various mechanisms such as enzyme inhibition or receptor binding.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example, a study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 2.14 µM against urease, indicating potential as effective antibacterial agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is critical in treating conditions like Alzheimer's disease and urinary infections. The synthesized derivatives displayed strong inhibitory activity with IC50 values significantly lower than those of standard drugs .

Study 1: Antibacterial Efficacy

In a comparative study, several synthesized compounds were tested against different bacterial strains. The results indicated that compounds with similar structural features to this compound demonstrated enhanced antibacterial properties compared to traditional antibiotics. For instance, compounds showed stronger inhibition against resistant strains of bacteria .

Study 2: Enzyme Interaction

Fluorescence quenching studies were conducted to assess the binding interactions of the compound with bovine serum albumin (BSA). The results indicated that the compound binds effectively to BSA, which is crucial for understanding its pharmacokinetics and bioavailability in biological systems .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhi5.00
AntibacterialBacillus subtilis4.50
AChE InhibitionHuman AChE1.13
Urease InhibitionUrease from Proteus vulgaris0.63

The biological activities of this compound can be attributed to its structural features which facilitate interaction with biological macromolecules:

  • Enzyme Interaction : The presence of halogen substituents may enhance the lipophilicity and electronic properties of the molecule, allowing better interaction with enzyme active sites.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.

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